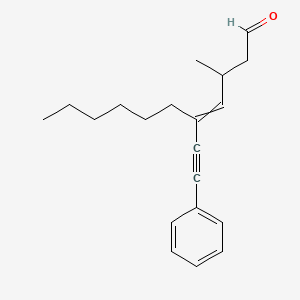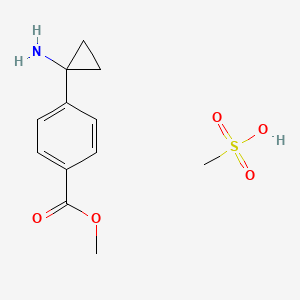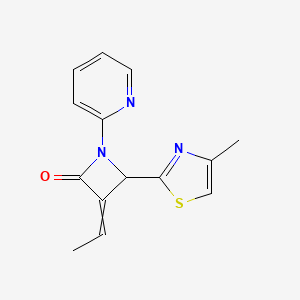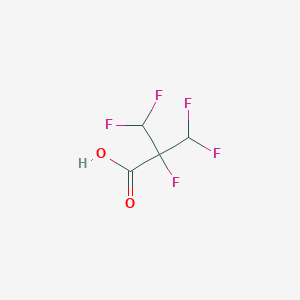
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents in the presence of catalysts to achieve the desired substitution . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation techniques, such as those involving difluorocarbene reagents, has streamlined the production process, making it more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-2,3,3-trifluoropropanoic acid: Similar in structure but with different fluorination patterns.
2-(Difluoromethyl)-2,3,3-difluoropropanoic acid: Lacks one fluorine atom compared to the target compound.
2-(Difluoromethyl)-2,3,3-tetrafluoropropanoic acid: Contains an additional fluorine atom.
Uniqueness
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as increased stability, reactivity, and potential for diverse applications .
Propiedades
Número CAS |
917951-60-1 |
|---|---|
Fórmula molecular |
C4H3F5O2 |
Peso molecular |
178.06 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-2,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-1(6)4(9,2(7)8)3(10)11/h1-2H,(H,10,11) |
Clave InChI |
PBPPVCSRXYDNTQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(C(=O)O)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


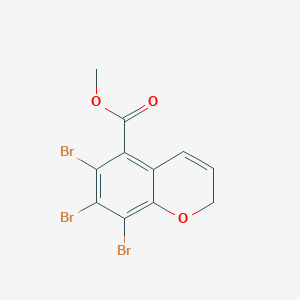
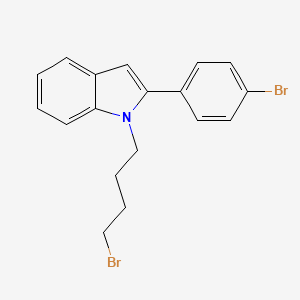
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
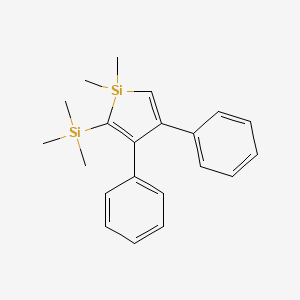
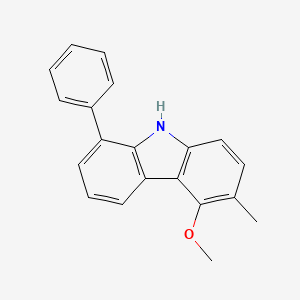
![N-[(2S)-1-(cyclooctylamino)-3-methyl-1-oxobutan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12622966.png)


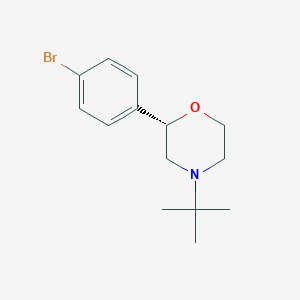
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
